molecular formula C18H22O4 B1684477 Nordihydroguaiaretic acid CAS No. 500-38-9

Nordihydroguaiaretic acid

Cat. No.: B1684477
CAS No.: 500-38-9
M. Wt: 302.4 g/mol
InChI Key: HCZKYJDFEPMADG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .

Mode of Action

NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .

Biochemical Pathways

NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .

Pharmacokinetics

The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .

Result of Action

NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .

Action Environment

The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Nordihydroguaiaretic acid presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . This may explain part of its therapeutic action. Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) .

Cellular Effects

This compound has been shown to have effects on various types of cells. It inhibits glucose uptake and cell viability in leukemic HL-60 and U-937 cell lines . It also reduces cell migration, changes in actin cytoskeleton morphology, and decreases levels of the 5-LOX enzyme .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits lipoxygenases (LOXs) and activates signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . It also maintains Fe in the Fe 2+ form, hence breaking the redox cycle of LOXs and resulting in its inactivation .

Temporal Effects in Laboratory Settings

This compound has been shown to extend Caenorhabditis lifespan in a species-specific manner . It also confers assay-specific effects in some studies—for example, decreasing survival for certain genetic backgrounds in manual survival assays in contrast with extended lifespan as assayed using automated C. elegans Lifespan Machines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to extend Caenorhabditis lifespan in a species-specific manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances fatty acid oxidation via PPARα-dependent pathways . Pparα-independent pathways also contribute to this compound’s action to ameliorate hepatic steatosis .

Transport and Distribution

It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 .

Subcellular Localization

It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 , suggesting that it may localize to the cell membrane where GLUT1 is typically found.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nordihydroguaiaretic acid can be synthesized through various chemical routes. One common method involves the oxidative coupling of guaiacol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Larrea tridentata. The leaves are dried and ground, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYJDFEPMADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022437
Record name Nordihydroguaiaretic acid
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Molecular Weight

302.4 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Nordihydroguaiaretic acid
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CAS No.

500-38-9
Record name Nordihydroguaiaretic acid
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Record name NORDIHYDROGUAIARETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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